2-(tert-Butyl)-4-chlorophenol
CAS No.: 13395-85-2
Cat. No.: VC21329541
Molecular Formula: C10H13ClO
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13395-85-2 |
---|---|
Molecular Formula | C10H13ClO |
Molecular Weight | 184.66 g/mol |
IUPAC Name | 2-tert-butyl-4-chlorophenol |
Standard InChI | InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 |
Standard InChI Key | YLSXYZWJAZVUBD-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(C=CC(=C1)Cl)O |
Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Cl)O |
Introduction
Chemical Identity and Structure
Basic Identification
2-(tert-Butyl)-4-chlorophenol is an organochlorine compound with a phenol base structure substituted with a tert-butyl group at position 2 and a chlorine atom at position 4. This chemical arrangement distinguishes it from its isomer 4-tert-Butyl-2-chlorophenol, which has the substituents in different positions. The compound is registered in chemical databases with specific identifiers that facilitate its tracking and research.
The basic identification parameters for 2-(tert-Butyl)-4-chlorophenol are presented in Table 1.
Parameter | Value |
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PubChem CID | 518765 |
CAS Registry Number | 13395-85-2 |
Molecular Formula | C₁₀H₁₃ClO |
Molecular Weight | 184.66 g/mol |
Creation Date in PubChem | March 27, 2005 |
Last Modified in PubChem | February 22, 2025* |
*Note: The modification date appears to be in the future, which may be a database error .
Nomenclature and Synonyms
The compound is known by several names in chemical databases and literature. Proper identification requires recognizing these alternative designations to avoid confusion with structurally similar compounds.
Synonym Type | Names |
---|---|
Common Names | 2-(tert-Butyl)-4-chlorophenol |
Alternative Names | 2-Tert-butyl-4-chlorophenol |
Registry Identifiers | DTXSID60333821, MFCD16657845 |
It is crucial to note that in much of the scientific literature and chemical databases, information about this specific compound is often confused with or overshadowed by data on its structural isomer, 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2) .
Structural Characteristics and Chemical Properties
Structural Features
2-(tert-Butyl)-4-chlorophenol possesses a phenolic structure with strategic positioning of functional groups that influence its chemical behavior. The presence of the bulky tert-butyl group at position 2 creates steric hindrance near the hydroxyl group, while the chlorine atom at position 4 affects the electronic distribution across the aromatic ring.
The structural characteristics can be represented using standard chemical notation:
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SMILES notation: The published structure indicates a tert-butyl group at position 2 and a chlorine atom at position 4 of the phenol structure .
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The compound contains an aromatic ring with three substituents: a hydroxyl group, a tert-butyl group, and a chlorine atom.
Physicochemical Properties
While specific experimental data for 2-(tert-Butyl)-4-chlorophenol is limited in the provided sources, some properties can be inferred based on its structure. The molecular weight of 184.66 g/mol places it in the mid-range of organic compounds in terms of size .
For comparative context, Table 2 presents properties of the isomeric compound 4-tert-Butyl-2-chlorophenol, which shares the same molecular formula but has a different substituent pattern:
Property | 4-tert-Butyl-2-chlorophenol Value | Notes for 2-(tert-Butyl)-4-chlorophenol |
---|---|---|
Boiling Point | 85-86 °C | Expected to differ due to structural isomerism |
Density | 1.099 g/cm³ | Likely similar but not identical |
pKa | 8.71±0.18 (Predicted) | Expected to differ due to positional effects of substituents |
Physical Appearance | Clear Colorless to Pale Yellow | May have similar appearance |
Recommended Storage | Refrigerator | Likely requires similar storage conditions |
Solubility | Slightly soluble in Chloroform and Ethyl Acetate | May have different solubility profile |
The positioning of the tert-butyl group at carbon 2 (ortho to the hydroxyl group) in 2-(tert-Butyl)-4-chlorophenol, as opposed to carbon 4 (para) in its isomer, would likely result in different chemical reactivity and physical properties between these compounds .
Analytical Characterization
Parameter | Value |
---|---|
Column Type | Packed |
Active Phase | SE-30 |
Column Length | 2 m |
Temperature Program | 80°C to 250°C |
Heating Rate | 4 K/min |
Retention Index (I) | 1487 |
Reference | Staniewski, 1991 |
These parameters may serve as a starting point for developing analytical methods for 2-(tert-Butyl)-4-chlorophenol, though optimization would be necessary due to structural differences between the isomers .
Mass Spectrometry Characteristics
Mass spectrometry provides valuable data for compound identification. Predicted collision cross section (CCS) values for various adduct forms can assist in compound identification using advanced analytical techniques. Based on data available for related compounds, CCS values would be expected to vary depending on the ionization mode and adduct formation .
Biological and Toxicological Properties
Comparative Toxicity Profile
Research on structurally related butylphenols indicates that the position of substituents significantly affects cytotoxicity. For instance, studies on 4-TBP have shown:
Cell Type | 4-TBP Concentration | Viability Effect |
---|---|---|
PIG1 (immortalized melanocytes) | 250 μM | Reduced to 59.1% |
PIG3V (immortalized melanocytes) | 250 μM | Reduced to 37.5% |
Primary melanocytes | 250 μM | No significant effect |
Fibroblasts | 250 μM | No significant effect |
Fibroblasts | 1 mM | Significant reduction (p=0.001) |
The differential toxicity profile demonstrates cell-type specificity, with immortalized melanocytes showing greater sensitivity than primary cells . The toxicity profile of 2-(tert-Butyl)-4-chlorophenol would likely differ due to its unique substitution pattern, though comparative studies would be needed to quantify these differences.
Structure-Activity Relationships
Position-Dependent Effects
The positioning of functional groups on the phenol ring significantly impacts the chemical properties and biological activities of chlorophenol derivatives. In 2-(tert-Butyl)-4-chlorophenol:
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The tert-butyl group at position 2:
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Creates steric hindrance around the hydroxyl group
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May affect hydrogen bonding capabilities
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Could influence acidity of the hydroxyl group
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The chlorine atom at position 4:
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Increases lipophilicity
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Withdraws electrons from the aromatic ring
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May enhance chemical stability
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These structural features would create a distinct reactivity profile compared to its isomer 4-tert-Butyl-2-chlorophenol, where the substituent positions are reversed .
Comparison with Related Compounds
Comparing 2-(tert-Butyl)-4-chlorophenol with other structurally related compounds provides insight into the effects of different substitution patterns. Table 4 presents a comparison with selected related compounds:
Compound | Molecular Weight | Key Structural Difference | Notable Properties |
---|---|---|---|
2-(tert-Butyl)-4-chlorophenol | 184.66 g/mol | tert-butyl at C2, chloro at C4 | Subject of this review |
4-tert-Butyl-2-chlorophenol | 184.66 g/mol | tert-butyl at C4, chloro at C2 | BP: 85-86°C, Density: 1.099 g/cm³ |
2,6-di-tert-butyl-4-chlorophenol | 240.77 g/mol | Additional tert-butyl at C6 | BP: 264.3°C, higher LogP (4.64) |
4-tert-Butylphenol (4-TBP) | 150.22 g/mol | No chlorine atom | Known effects on melanocytes |
The addition, removal, or positional change of functional groups significantly alters physicochemical properties and likely biological activities of these compounds .
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